(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Description
Properties
IUPAC Name |
(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-16(2)8-7-12(17)6-4-10-3-5-11(14)9-13(10)15/h3-9H,1-2H3/b6-4+,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVLJBJSWANRE-GFGVWQOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is a synthetic organic molecule that belongs to the class of chalcones. Its chemical structure includes a 2,4-dichlorophenyl group and a dimethylamino group, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have shown that chalcone derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been observed to inhibit cell proliferation and induce cell cycle arrest in cancer cells .
Case Study: Apoptosis Induction
- Cell Line : SH-SY5Y (neuroblastoma)
- Concentration : Various concentrations tested
- Results : Significant reduction in cell viability when treated with the compound at IC50 values.
Antimicrobial Activity
Chalcones are also known for their antimicrobial properties. Studies indicate that this compound exhibits activity against several bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| (1E,4E)-... | P. aeruginosa | 40 µg/mL |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. In vivo studies using Caenorhabditis elegans have demonstrated that treatment with similar chalcone derivatives can improve mobility and reduce neurodegeneration markers associated with Alzheimer's disease .
Case Study: Neuroprotection in C. elegans
- Model : AD-modeled C. elegans (CL2006)
- Treatment Duration : 15 days
- Outcome : Improved mobility and reduced amyloid plaque accumulation.
The biological activities of this compound are thought to be mediated through several mechanisms:
Scientific Research Applications
Biological Activities
Research indicates that (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one exhibits various biological activities:
- Antitumor Activity : The compound has shown promise in inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : It demonstrates effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting cellular functions.
Antitumor Research
Numerous studies have focused on the antitumor properties of this compound. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Antimicrobial Development
The compound's antimicrobial properties have also been investigated:
- Case Study 2 : Research revealed significant inhibitory effects on Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity with biological targets such as enzymes and receptors. Techniques employed typically include:
- Molecular Docking : Used to predict how the compound interacts with target proteins.
- In Vitro Assays : To assess biological activity in controlled environments.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The substituents on the aryl groups and backbone modifications significantly influence physical and chemical properties. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4o) exhibit higher molecular weights and melting points due to increased polarity and intermolecular interactions .
- Bioactivity : Quinazoline and thiadiazole derivatives show superior antiviral activity, likely due to heterocyclic moieties enabling target binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via aldol condensation or Claisen-Schmidt reactions, using ketones and aldehydes with appropriate substituents. For example, analogous compounds like (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one were synthesized using ketones and aldehydes under basic conditions (e.g., NaOH/ethanol) . Optimization involves controlling reaction temperature (50–80°C), solvent polarity, and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry (E/Z configuration) and bond lengths/angles .
- FTIR/Raman spectroscopy : Identifies functional groups (C=O stretch ~1650–1700 cm⁻¹, C=C stretch ~1550–1600 cm⁻¹) and substituent effects (e.g., dichlorophenyl ring vibrations) .
- NMR (¹H, ¹³C) : Confirms proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and conjugation in the dienone system .
Q. How do substituents (e.g., 2,4-dichlorophenyl, dimethylamino) influence the compound’s electronic properties?
- Methodological Answer : The electron-withdrawing 2,4-dichlorophenyl group stabilizes the π-conjugated system, reducing HOMO-LUMO gaps. Computational methods (DFT/B3LYP) show that substituents alter dipole moments and polarizability, which are critical for nonlinear optical (NLO) applications . Frontier molecular orbital (FMO) analysis quantifies charge transfer efficiency .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting spectroscopic assignments)?
- Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O vs. C=C peak overlaps) can be addressed via density functional theory (DFT) simulations. For example, Rastogi et al. (2002) used ab initio calculations to assign FTIR/Raman bands in fluorinated benzonitriles . Scaling factors (0.96–0.98) adjust theoretical frequencies to match experimental data .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modified substituents (e.g., nitro, methoxy, or fluorine groups) .
- Step 2 : Use in vitro assays (e.g., antiviral or cytotoxicity tests) to correlate substituent effects with bioactivity.
- Step 3 : Apply multivariate statistical analysis (e.g., QSAR models) to identify key molecular descriptors (e.g., logP, polar surface area) .
Q. What are the limitations of current experimental protocols for characterizing degradation products of this compound?
- Methodological Answer : Prolonged experimental timelines (e.g., 9-hour HSI data collection) risk organic degradation, altering the compound’s matrix . Mitigation strategies include:
- Continuous cooling (4°C) to slow degradation.
- High-throughput LC-MS/MS for real-time monitoring of degradation pathways .
Key Considerations for Researchers
- Stereochemical Stability : The (1E,4E) configuration may isomerize under UV light; monitor via UV-Vis spectroscopy.
- Safety Protocols : Use fume hoods for dichlorophenyl intermediates (potential irritants) .
- Data Reproducibility : Cross-validate computational results with multiple software suites (e.g., Gaussian vs. ORCA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
